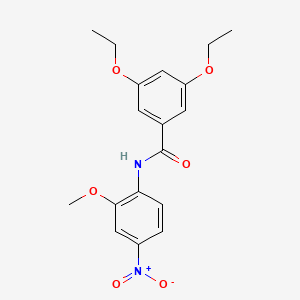![molecular formula C21H15ClN2O5S B3927368 4-chloro-2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methoxybenzoate](/img/structure/B3927368.png)
4-chloro-2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methoxybenzoate
Vue d'ensemble
Description
4-chloro-2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methoxybenzoate, also known as CIBPQ, is a synthetic compound that has gained attention in the scientific community due to its potential use in treating various diseases.
Mécanisme D'action
The mechanism of action of 4-chloro-2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methoxybenzoate is not fully understood, but studies suggest that it works by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. This compound also inhibits the activity of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, this compound has been shown to have antioxidant effects by increasing the levels of superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chloro-2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methoxybenzoate in lab experiments is its relatively simple synthesis method. This compound can be synthesized in good yield using readily available reagents and catalysts. Another advantage is its potential therapeutic applications in the treatment of various diseases. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand how this compound works and its potential side effects.
Orientations Futures
For the research of 4-chloro-2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methoxybenzoate include further studies on its mechanism of action and potential side effects. In addition, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to determine its optimal dosing and administration. Further research is also needed to explore its potential therapeutic applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Finally, the development of analogs of this compound could lead to the discovery of more potent and selective compounds for the treatment of various diseases.
Applications De Recherche Scientifique
4-chloro-2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2-methoxybenzoate has been found to have potential therapeutic applications in the treatment of various diseases. Studies have shown that this compound has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been shown to have anticancer properties, specifically in the treatment of breast cancer and leukemia.
Propriétés
IUPAC Name |
[4-chloro-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] 2-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O5S/c1-28-17-8-4-2-6-14(17)21(25)29-18-11-10-13(22)12-16(18)23-20-15-7-3-5-9-19(15)30(26,27)24-20/h2-12H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBHOZIGGMHFQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)NC3=NS(=O)(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{5-[2-hydroxy-3-(1-piperidinyl)propoxy]-2-methyl-1-phenyl-1H-indol-3-yl}ethanone](/img/structure/B3927295.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B3927300.png)
![N~2~-(2,4-dimethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3927310.png)
![3-chloro-N-[({3-[(2-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-4-methoxybenzamide](/img/structure/B3927316.png)
![N-(2-furylmethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B3927330.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[2-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B3927345.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2,6-dimethylpiperidine](/img/structure/B3927354.png)
![N-[(5-chloro-8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]nicotinamide](/img/structure/B3927357.png)
![N~1~-cyclopropyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3927359.png)
![4-methoxy-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3927366.png)
![ethyl 4-[N-(3,4-dichlorophenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3927370.png)
